molecular formula C17H18N8O B5466712 N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5466712
M. Wt: 350.4 g/mol
InChI Key: WVVXESQYMXUNQN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazolo[1,5-a]pyrimidin-7-amine, a 1,2,4-triazole, and a pyridine . These are all nitrogen-containing heterocycles, which are common motifs in a wide range of synthesized drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds have been synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For instance, the amine group could undergo reactions such as alkylation, acylation, and condensation. The pyridine ring could participate in electrophilic substitution reactions .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For instance, compounds with similar structures have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

properties

IUPAC Name

N-[[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]methyl]-5-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N8O/c1-26-9-8-24-12-20-23-17(24)11-19-16-10-14(13-2-5-18-6-3-13)22-15-4-7-21-25(15)16/h2-7,10,12,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVXESQYMXUNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NN=C1CNC2=CC(=NC3=CC=NN32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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